REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N:6]1[S:7][N:8]=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12>>[N:6]1[S:7][N:8]=[C:9]2[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:13][CH:12]=[CH:11][C:10]=12
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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N=1SN=C2C1C=CC=C2
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Name
|
ice
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Quantity
|
1000 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
|
The precipitates was collected
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Type
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WASH
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Details
|
washed with water, and air
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N=1SN=C2C1C=CC=C2S(=O)(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |